(3-Chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl)amine hydrochloride
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Overview
Description
(3-Chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl)amine hydrochloride is a chemical compound that belongs to the class of indazole derivatives This compound is characterized by its unique structural features, including a chloro-substituted phenyl ring and a trifluoromethyl group attached to a tetrahydroindazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl)amine hydrochloride typically involves multiple steps:
Starting Materials: : Begin with commercially available or synthesized chloroaniline and trifluoromethylketone.
Formation of Tetrahydroindazole: : Reacting chloroaniline with trifluoromethylketone under basic conditions to form the intermediate indazole derivative.
Substitution Reaction: : Introducing the tetrahydroindazole moiety to the chloro-substituted phenyl ring via a nucleophilic substitution reaction.
Purification: : Crystallization and recrystallization techniques are used to purify the final product.
Industrial Production Methods
On an industrial scale, the production may involve:
Optimization of Reaction Conditions: : Adjusting temperature, pressure, and solvent systems for large-scale synthesis.
Catalysis: : Employing catalysts to enhance reaction efficiency and yield.
Scale-Up Techniques: : Utilizing large reactors and continuous flow systems for the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: : Reduction reactions can convert the trifluoromethyl group into other functional groups.
Substitution: : The chloro group in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.
Reducing Agents: : Like lithium aluminum hydride or hydrogen with a palladium catalyst.
Nucleophiles: : Amines, thiols, or hydroxides for substitution reactions.
Major Products
Oxidation Products: : Formation of oxides or hydroxyl derivatives.
Reduction Products: : Derivatives with altered trifluoromethyl groups.
Substitution Products: : New compounds with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
Catalysis: : Used in catalytic reactions to explore new catalytic cycles and mechanisms.
Biology
Enzyme Inhibition: : Investigated as potential enzyme inhibitors for various biological pathways.
Medicine
Drug Development: : Explored for its potential as a lead compound in drug discovery, particularly in the treatment of cancers and inflammatory diseases.
Industry
Materials Science: : Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The trifluoromethyl and indazole moieties play critical roles in binding to enzymes or receptors. This binding can inhibit the activity of specific enzymes or alter receptor function, leading to the compound's therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other indazole derivatives with chloro and trifluoromethyl substitutions. (3-Chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl)amine hydrochloride is unique due to its specific arrangement of functional groups, which impart distinct chemical properties and biological activities.
List of Similar Compounds
(3-Chloro-4-[2-(trifluoromethyl)-5,6-dihydro-1H-indazol-1-yl]phenyl)amine
(2-Chloro-5-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl)amine
(4-Chloro-3-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-indazol-1-yl]phenyl)amine
And there you have it—a detailed look at this compound!
Properties
IUPAC Name |
3-chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N3.ClH/c15-10-7-8(19)5-6-12(10)21-11-4-2-1-3-9(11)13(20-21)14(16,17)18;/h5-7H,1-4,19H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYODUXZPYWHIIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=C(C=C(C=C3)N)Cl)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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